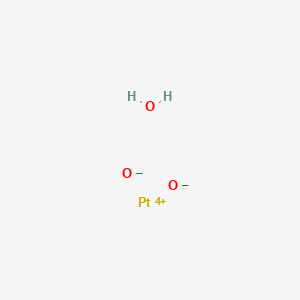

Platinum(IV)oxidexhydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Platinum(IV) oxide hydrate is typically prepared from chloroplatinic acid (H₂PtCl₆) or ammonium chloroplatinate ((NH₄)₂PtCl₆) by fusion with sodium nitrate (NaNO₃). The process involves the formation of platinum nitrate, which is then heated to expel nitrogen oxides, resulting in the formation of platinum(IV) oxide . The reaction can be summarized as follows:

[ \text{H}_2\text{PtCl}_6 + 6 \text{NaNO}_3 \rightarrow \text{Pt(NO}_3)_4 + 6 \text{NaCl} + 2 \text{HNO}_3 ] [ \text{Pt(NO}_3)_4 \rightarrow \text{PtO}_2 + 4 \text{NO}_2 + \text{O}_2 ]

The resulting brown cake is washed with water to remove nitrates and can be used as is or dried and stored for later use .

Análisis De Reacciones Químicas

Platinum(IV) oxide hydrate undergoes several types of chemical reactions, including:

Hydrogenolysis: It facilitates the cleavage of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds in organic compounds.

Oxidation: It is used for the selective oxidation of primary alcohols to aldehydes.

Common reagents used in these reactions include hydrogen gas (H₂) for hydrogenation and hydrogenolysis, and oxygen (O₂) for oxidation reactions. Major products formed from these reactions include alkanes, alcohols, aldehydes, and amines .

Aplicaciones Científicas De Investigación

Platinum(IV) oxide hydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in organic synthesis for hydrogenation, hydrogenolysis, and oxidation reactions

Biology: It is employed in the study of enzyme-catalyzed reactions and the development of biosensors.

Medicine: It is used in the synthesis of pharmaceutical compounds and in the development of anticancer drugs.

Mecanismo De Acción

The mechanism of action of platinum(IV) oxide hydrate involves its reduction to platinum black (Pt), which is the active form of the catalyst. This reduction occurs upon exposure to hydrogen gas. The platinum black then facilitates various chemical reactions by providing a surface for the adsorption and activation of reactant molecules . In biological systems, platinum(IV) compounds can interact with cellular components, leading to the formation of reactive oxygen species (ROS) and the induction of cell death pathways such as apoptosis and ferroptosis .

Comparación Con Compuestos Similares

Platinum(IV) oxide hydrate can be compared with other platinum-based compounds, such as:

Platinum(II) chloride (PtCl₂): Used in the synthesis of organoplatinum compounds and as a catalyst in organic reactions.

Platinum(IV) chloride (PtCl₄): Used in the preparation of other platinum compounds and as a catalyst in oxidation reactions.

Platinum(II) acetylacetonate (Pt(acac)₂): Used as a precursor for the deposition of platinum films and as a catalyst in organic synthesis.

Platinum(IV) oxide hydrate is unique due to its high catalytic activity in hydrogenation and hydrogenolysis reactions, as well as its stability and ease of preparation .

Propiedades

IUPAC Name |

oxygen(2-);platinum(4+);hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.2O.Pt/h1H2;;;/q;2*-2;+4 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVIYLUGGCHBKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-2].[O-2].[Pt+4] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3Pt |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate](/img/structure/B7765764.png)

![(8R,13S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B7765783.png)

![3,10-Dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B7765796.png)